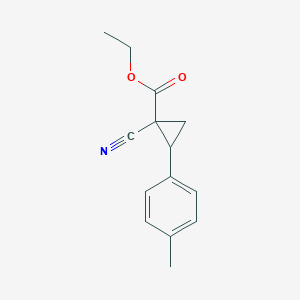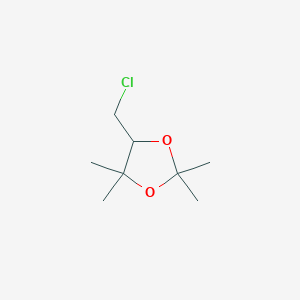![molecular formula C11H8N2Se B14290242 Naphtho[2,1-d]selenazol-2-amine CAS No. 118898-15-0](/img/structure/B14290242.png)
Naphtho[2,1-d]selenazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphtho[2,1-d]selenazol-2-amine is a selenium-containing heterocyclic compound. . This compound is particularly notable for its structural complexity and the presence of selenium, which imparts distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho[2,1-d]selenazol-2-amine typically involves multi-component reactions. One efficient method is the visible-light photocatalytic multi-component reaction under aqueous phase conditions. This method uses elemental selenium as the selenium source, ambient air as the oxidant, and pure water as the solvent. The reaction proceeds at room temperature without the need for exogenous photosensitizers or additives .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of multi-component reactions and the use of eco-friendly conditions suggest that scalable production could be achieved using similar methodologies. The use of readily available and low-cost reagents, along with mild reaction conditions, makes this compound a promising candidate for industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Naphtho[2,1-d]selenazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using mild oxidants such as ambient air in the presence of visible light.
Substitution: It can participate in substitution reactions, particularly involving the selenium atom.
Common Reagents and Conditions
Oxidation: Ambient air and visible light are used as oxidants and energy sources, respectively.
Substitution: Reagents such as haloketones can be used for cyclization reactions.
Major Products
The major products formed from these reactions include various selenium-containing heterocycles, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
Naphtho[2,1-d]selenazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex selenium-containing heterocycles.
Biology: The compound’s unique reactivity makes it a candidate for studying selenium’s biological roles and potential therapeutic applications.
Mecanismo De Acción
The mechanism by which Naphtho[2,1-d]selenazol-2-amine exerts its effects involves the interaction of the selenium atom with various molecular targets. Selenium can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The compound’s structure allows it to interact with specific enzymes and proteins, potentially modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
2-aminonaphtho[2,1-d]-1,3-selenazole: This compound shares a similar core structure but differs in the position and nature of substituents.
Naphtho[2,1-d]oxazoles: These compounds contain oxygen instead of selenium, leading to different reactivity and applications.
Uniqueness
Naphtho[2,1-d]selenazol-2-amine is unique due to the presence of selenium, which imparts distinct chemical properties compared to its oxygen-containing analogs.
Propiedades
Número CAS |
118898-15-0 |
|---|---|
Fórmula molecular |
C11H8N2Se |
Peso molecular |
247.17 g/mol |
Nombre IUPAC |
benzo[g][1,3]benzoselenazol-2-amine |
InChI |
InChI=1S/C11H8N2Se/c12-11-13-9-6-5-7-3-1-2-4-8(7)10(9)14-11/h1-6H,(H2,12,13) |
Clave InChI |
YRIVHJWDLYYTKI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2[Se]C(=N3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Fluoro-4b,5a-dihydrobenzo[3,4]phenanthro[1,2-b]oxirene](/img/structure/B14290159.png)




![6-{[(3-Nitrophenyl)methyl]sulfanyl}pyridazin-3-amine](/img/structure/B14290187.png)





![(2'S,3S,4aR,7R,8R,8aR)-8-[(1R)-1-acetyloxy-2-carboxyethyl]-3-[(S)-furan-3-yl-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-7-(2-hydroxypropan-2-yl)-3,4a,8-trimethyl-5-oxospiro[2,6,7,8a-tetrahydro-1H-naphthalene-4,3'-oxirane]-2'-carboxylic acid](/img/structure/B14290234.png)


